molecular formula C15H13F3N2O2 B590859 Laflunimus CAS No. 147076-36-6

Laflunimus

Cat. No. B590859
CAS RN: 147076-36-6
M. Wt: 310.276
InChI Key: GDHFOVCRYCPOTK-QBFSEMIESA-N
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Description

Laflunimus, also known as HR-325 or AP-325, is a small molecule drug . It was developed by Sanofi and is currently in the clinical trial phase . The drug acts as a DHODH inhibitor and a GABAAR modulator . It is primarily used for the treatment of neuropathic pain .


Physical And Chemical Properties Analysis

Laflunimus is a solid substance with a molecular weight of 310.00 . It is soluble in DMSO up to 50 mg/mL . The compound should be stored in powder form at -20°C for up to 3 years or at 4°C for up to 2 years .

Scientific Research Applications

  • Treatment of Spinal Cord Injury : Leflunomide has been found effective in improving locomotor and voiding functions in rats with spinal cord contusion injury. This is attributed to its ability to inhibit the mitochondrial enzyme dihydroorotate dehydrogenase, thereby preventing the expansion of activated and autoimmune lymphocytes (Rosse, 2012).

  • Visualization of Root Colonization : Laser ablation tomography (LAT), a novel method, has been used for the analysis of maize roots colonized by various organisms. This method facilitates classification of tissues and anatomical features affected by these organisms (Strock et al., 2019).

  • Impact on Glycogen Synthesis : A study on alpha-lipoic acid (LA) showed its impact on glucose metabolism in muscle tissues. LA acts as a mild prooxidant, causing mitochondrial uncoupling and inhibition of glycogen synthesis (Dicter et al., 2002).

  • Development of Intramuscular Long-Acting Nanoformulations for HIV : Physiologically based pharmacokinetic modelling informed the optimization of intramuscular long-acting formulations for antiretrovirals, including leflunomide (Rajoli et al., 2015).

  • Lymphadenopathy-Associated Viral Antibody in AIDS : Research on lymphadenopathy-associated virus (LAV) provided insights into its correlation with the acquisition and transmission of AIDS, emphasizing the complexity of treating and managing this condition (Laurence et al., 1984).

  • Antioxidant and Antiapoptotic Effects in Lung Hypoxia : Liposomal alpha-tocopherol (LAT) showed antioxidant and antiapoptotic activity in anesthetized rats exposed to severe hypoxia, indicating its potential for correcting hypoxic lung injury (Minko et al., 2002).

  • Regulation and Function in Seed Development : The LAFL (i.e. LEC1, ABI3, FUS3, and LEC2) master transcriptional regulators play a key role in inducing embryo development and maturation, and inhibiting seed germination and vegetative growth in Arabidopsis (Lepiniec et al., 2018).

  • Inflammatory Responses Inhibition : Latifolin, isolated from Dalbergia odorifera, was found to inhibit inflammatory reactions by suppressing NF‐κB activation and inducing Nrf2‐mediated heme oxygenase‐1 expression, suggesting its potential in treating inflammatory diseases (Lee et al., 2014).

Mechanism of Action

Laflunimus works by inhibiting DHODH and modulating GABAAR . By consistently counteracting the excessive activation of neurons, signaling can be dampened resulting in reduced levels of pain .

Safety and Hazards

Laflunimus should be handled with care to avoid inhalation and contact with eyes and skin . It should be stored in a cool, well-ventilated area away from direct sunlight and sources of ignition . The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Future Directions

Currently, Laflunimus is in the clinical trial phase for the treatment of neuropathic pain . Its future directions will likely depend on the outcomes of these trials and any subsequent regulatory approvals.

properties

IUPAC Name

(Z)-2-cyano-3-cyclopropyl-3-hydroxy-N-[3-methyl-4-(trifluoromethyl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O2/c1-8-6-10(4-5-12(8)15(16,17)18)20-14(22)11(7-19)13(21)9-2-3-9/h4-6,9,21H,2-3H2,1H3,(H,20,22)/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHFOVCRYCPOTK-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C(=C(C2CC2)O)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)NC(=O)/C(=C(/C2CC2)\O)/C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Laflunimus

CAS RN

147076-36-6
Record name Laflunimus [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147076366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LAFLUNIMUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44EH625IUS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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